6-Azabicyclo[3.1.1]heptane-3-carboxylic acid
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Overview
Description
6-Azabicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the Minisci-like reaction, which uses mild and efficient conditions .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of spirocyclic oxetanyl nitriles is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for meta-substituted arenes.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This compound can mimic the structure of meta-substituted benzenes, thereby affecting biological pathways in a similar manner .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
6-Azabicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration allows it to serve as a versatile building block in organic synthesis and a valuable bioisostere in medicinal chemistry .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)4-1-5-3-6(2-4)8-5/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
KMHLBXRCVUWTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1N2)C(=O)O |
Origin of Product |
United States |
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